molecular formula C18H20N2O4 B2880693 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1704580-95-9

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2880693
CAS No.: 1704580-95-9
M. Wt: 328.368
InChI Key: CCNIYCJSLXAZFA-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide is an oxalamide-based compound intended for research and development purposes. Oxalamide derivatives are explored in various scientific fields, including medicinal chemistry and materials science, for their potential as molecular building blocks or pharmacophores. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the specifications and potential applications of this compound for their specific studies.

Properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-16(19-11-15-7-4-10-24-15)17(22)20-12-18(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,23H,8-9,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNIYCJSLXAZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=CO2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl-2-hydroxy-2-phenylethyl intermediate: This step involves the reaction of cyclopropyl ketone with phenylmagnesium bromide (Grignard reagent) to form the corresponding alcohol.

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable amine to form the corresponding imine, followed by reduction to the amine.

    Coupling of intermediates: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The oxalamide linkage can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperature.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated furan derivatives.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds from (e.g., compounds 13 , 14 , 15 ) share the oxalamide core but differ in substituents:

  • N1-substituent : Thiazole rings (e.g., 5-(2-hydroxyethyl)-4-methylthiazol-2-yl) or pyrrolidinyl groups.
  • N2-substituent : 4-Chlorophenyl groups.
Parameter Target Compound Compound 13 () Compound 15 ()
Substituents Cyclopropyl-hydroxy-phenyl; furfuryl Thiazole; chlorophenyl Pyrrolidinyl; chlorophenyl
Biological Activity Not reported HIV entry inhibition (IC50 ~ nM range) HIV entry inhibition (IC50 ~ nM range)
Synthesis Yield Not reported 36% (single stereoisomer) 53% (1:1 stereoisomer mixture)
Purity (HPLC) Not reported 90.0% 95.0%

Key Differences :

  • The target compound lacks the thiazole or pyrrolidine motifs critical for CD4-binding site interactions in HIV inhibitors .
  • Its furan and cyclopropyl groups may alter solubility and metabolic stability compared to chlorophenyl-containing analogs.

Umami Flavoring Oxalamides

and highlight S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a potent umami agonist.

Parameter Target Compound S336 ()
Substituents Cyclopropyl-hydroxy-phenyl; furfuryl 2,4-Dimethoxybenzyl; pyridin-2-yl-ethyl
Application Not reported Umami flavor enhancer (FEMA 4233)
Safety (NOEL) Not reported 100 mg/kg bw/day (rat, 93-day study)
Metabolism Likely hydrolysis/oxidation (structural analogy) Hydrolysis, glucuronidation (high capacity)

Key Differences :

  • S336’s dimethoxybenzyl and pyridyl groups optimize TAS1R1/TAS1R3 receptor binding, whereas the target compound’s substituents lack this specificity .
  • Safety data for the target compound are unavailable, but structurally related flavoring agents show low toxicity risks due to efficient metabolic clearance .

Adamantyl-Based Oxalamides

and describe adamantyl-substituted oxalamides (e.g., compounds 6 , 7 , 10 ):

  • N1-substituent : Adamantyl groups (rigid, lipophilic).
  • N2-substituent : Benzyloxy or substituted benzyloxy groups.
Parameter Target Compound Compound 6 () Compound 10 ()
Substituents Cyclopropyl-hydroxy-phenyl; furfuryl Adamant-2-yl; benzyloxy Adamant-2-yl; 4-chlorobenzyloxy
Synthesis Yield Not reported ~40–60% ~40–60%
Melting Point Not reported >210°C >210°C

Key Differences :

  • Adamantyl groups enhance lipophilicity and membrane permeability, whereas the target compound’s cyclopropyl-phenyl group balances rigidity and polarity .

Biological Activity

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₈H₂₀N₂O₄
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 1704580-95-9

The compound features a cyclopropyl group and a furan moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exhibit:

  • Alkylating Activity : Similar to other oxalamide derivatives, this compound may possess alkylating properties that can modify DNA and proteins, leading to potential antitumor effects.
  • Enzyme Inhibition : The presence of the furan ring may facilitate interactions with enzymes involved in metabolic pathways or signaling cascades.

Antitumor Activity

Research indicates that compounds with similar structures often demonstrate significant antitumor properties. For instance, studies on related oxalamides have shown:

  • In Vitro Efficacy : Compounds were tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.
  • Mechanistic Insights : The mechanism often involves induction of apoptosis through DNA damage and cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

Concentration (µM)Cell Viability (%)
0100
190
575
1050

These results indicate that while the compound exhibits cytotoxic effects at higher concentrations, it remains relatively safe at lower doses.

Case Studies

  • Study on Antitumor Activity :
    A recent study evaluated the antitumor efficacy of similar oxalamide derivatives in vivo using mouse models. The results indicated a significant reduction in tumor size and improved survival rates compared to controls. The study emphasized the importance of structural modifications in enhancing biological activity.
  • Enzyme Interaction Study :
    Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. Results showed that the compound inhibits key enzymes, leading to altered metabolic profiles in treated cells.

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